AC-264613 Demonstrates 6.3-Fold Higher Potency Than AC-55541 in PAR2 Cellular Proliferation
AC-264613 exhibits a significantly lower EC50 (31.6 nM) compared to AC-55541 (200 nM) in stimulating PAR2-mediated cellular proliferation. This 6.3-fold difference in potency is consistent across multiple functional assays, including phosphatidylinositol hydrolysis and calcium mobilization [1].
| Evidence Dimension | Cellular proliferation (PAR2-mediated) |
|---|---|
| Target Compound Data | 31.6 nM (EC50) |
| Comparator Or Baseline | AC-55541 (EC50 = 200 nM) |
| Quantified Difference | 6.3-fold higher potency (lower EC50) |
| Conditions | NIH-3T3 cells expressing human PAR2, cellular proliferation assay |
Why This Matters
This difference is critical for experimental design where lower compound concentrations are desirable to minimize off-target effects or when higher efficacy is required.
- [1] Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. J Pharmacol Exp Ther, 327(3), 799-808. doi:10.1124/jpet.108.142570 View Source
